methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
CAS No.: 851940-48-2
Cat. No.: VC11971691
Molecular Formula: C21H25FN6O4
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851940-48-2 |
|---|---|
| Molecular Formula | C21H25FN6O4 |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | methyl 2-[8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
| Standard InChI | InChI=1S/C21H25FN6O4/c1-24-19-18(20(30)25(2)21(24)31)28(13-17(29)32-3)16(23-19)12-26-8-10-27(11-9-26)15-6-4-14(22)5-7-15/h4-7H,8-13H2,1-3H3 |
| Standard InChI Key | VARFPAFYNBDAST-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CC(=O)OC |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CC(=O)OC |
Introduction
Structural Characteristics and Molecular Design
Core Skeleton and Functional Groups
The compound’s structure comprises three primary components:
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Purine backbone: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 9, modified by methyl groups at positions 1 and 3 and oxo groups at positions 2 and 6.
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Piperazine-4-fluorophenyl moiety: A piperazine ring connected to a 4-fluorophenyl group via a methylene bridge at position 8 of the purine.
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Methyl acetate side chain: An acetyl group esterified with methanol at position 7 of the purine.
This configuration is shared with the ethyl ester analog (CAS 851940-57-3), differing only in the ester alkyl group (methyl vs. ethyl). The molecular formula is C₂₁H₂₅FN₆O₄, with a molecular weight of 444.47 g/mol.
Stereochemical and Conformational Features
The compound’s stereochemistry is influenced by substituent placement:
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The purine’s planar structure allows for π-π stacking interactions with aromatic residues in biological targets.
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The piperazine ring adopts a chair conformation, positioning the 4-fluorophenyl group for hydrophobic interactions.
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The methyl acetate side chain introduces torsional flexibility, potentially enhancing binding adaptability.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically including:
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Purine core construction: Starting from xanthine or its derivatives, methylation at N1 and N3 positions introduces dimethyl groups.
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Piperazine substitution: Nucleophilic substitution at C8 using 4-(4-fluorophenyl)piperazine under basic conditions.
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Acetylation and esterification: Introduction of the acetyl group at N7 followed by esterification with methanol.
Key reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for coupling and triethylamine as a base. Reaction conditions (e.g., anhydrous DMF, 0–5°C) are critical for minimizing side reactions.
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Purine alkylation | 4-(4-Fluorophenyl)piperazine, K₂CO₃, DMF, 80°C | 62–68 |
| Acetylation | Acetic anhydride, pyridine, rt | 85–90 |
| Esterification | Methanol, H₂SO₄ catalyst, reflux | 75–80 |
Reactivity Profile
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Hydrolysis: The ester group undergoes saponification in basic media, yielding the carboxylic acid derivative.
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Reduction: Borane-THF selectively reduces the amide carbonyl to a methylene group.
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Electrophilic substitution: The 4-fluorophenyl ring participates in halogenation or nitration at the meta position.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C).
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Stability: Stable under inert atmospheres but prone to hydrolysis in aqueous solutions (t₁/₂ = 3.2 h at pH 7.4, 37°C).
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.6 Hz, 2H, fluorophenyl), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 3.89 (s, 3H, NCH₃), 3.65 (s, 3H, OCH₃).
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HRMS (ESI+): m/z 445.1921 [M+H]⁺ (calc. 445.1924).
Biological Activity and Mechanistic Insights
Target Engagement
The compound’s piperazine and fluorophenyl groups suggest affinity for G protein-coupled receptors (GPCRs) and kinases:
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Dopamine D₂/D₃ receptors: The 4-fluorophenylpiperazine motif is a known pharmacophore for antipsychotic agents.
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Adenosine A₂A receptor: Purine derivatives modulate cAMP signaling, relevant in neurodegenerative diseases.
In Vitro Profiling
Limited data exist for the methyl ester, but its ethyl analog (VC7717146) shows:
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IC₅₀ = 1.2 μM against A₂A receptor in HEK293 cells.
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Selectivity: >50-fold over A₁ and A₂B subtypes.
Comparative Analysis with Structural Analogs
Table 2: Key Analog Comparisons
| Compound | R Group | Target Affinity |
|---|---|---|
| Methyl ester (this compound) | -OCH₃ | Predicted A₂A antagonist |
| Ethyl ester | -OCH₂CH₃ | A₂A IC₅₀ = 1.2 μM |
| Furan-2-ylcarbonyl analog | -O(C=O)C₄H₃O | Serotonin 5-HT₁A partial agonist |
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